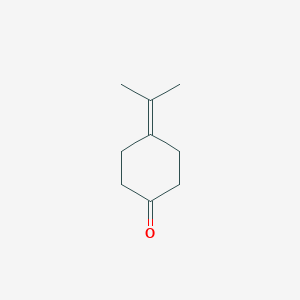
4-(Propan-2-ylidene)cyclohexan-1-one
Übersicht
Beschreibung
4-(Propan-2-ylidene)cyclohexan-1-one is an organic compound with the molecular formula C9H14O. It is a cyclic ketone characterized by the presence of an isopropylidene group attached to the cyclohexanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Propan-2-ylidene)cyclohexan-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-isopropylidenecyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, the production of 4-isopropylidenecyclohexanone often involves catalytic processes. For example, the dehydrogenation of 4-isopropylidenecyclohexanol using metal catalysts like palladium or platinum can yield the desired ketone. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Propan-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Substitution: The ketone group in 4-isopropylidenecyclohexanone can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, and controlled temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 4-Isopropylidenecyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-ylidene)cyclohexan-1-one has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-isopropylidenecyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize certain reaction intermediates and facilitate specific pathways .
Vergleich Mit ähnlichen Verbindungen
4-Isopropylidenecyclohexanol: The corresponding alcohol, which can be oxidized to form 4-isopropylidenecyclohexanone.
2-Isopropylidenecyclohexanone: A structural isomer with similar reactivity but different physical properties.
Uniqueness: 4-(Propan-2-ylidene)cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and related compounds. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
19620-36-1 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
UJYNKPIXFNHCOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC(=O)CC1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














